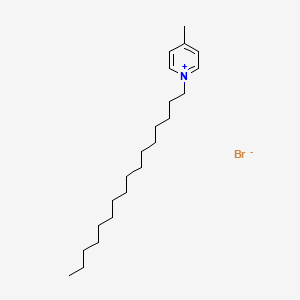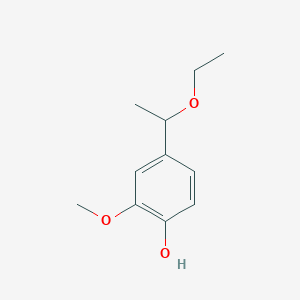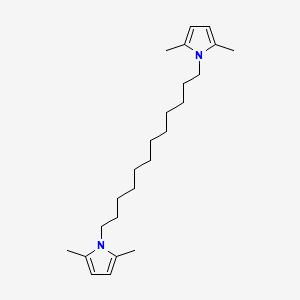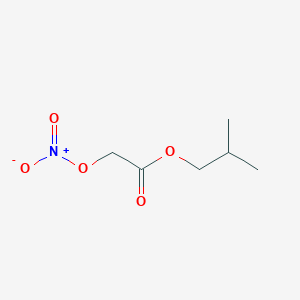
Glycolic acid, nitrate, isobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycolic acid, nitrate, isobutyl ester: is an organic compound with the molecular formula C₆H₁₁NO₅ It is a derivative of glycolic acid, where the hydroxyl group is esterified with isobutyl alcohol and the carboxyl group is nitrated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: Glycolic acid can be esterified with isobutyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically involves heating the reactants to facilitate the formation of the ester.
Nitration: The esterified product is then subjected to nitration using a nitrating agent such as nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the nitrate ester.
Industrial Production Methods: Industrial production of glycolic acid, nitrate, isobutyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Glycolic acid, nitrate, isobutyl ester can undergo hydrolysis in the presence of water, leading to the formation of glycolic acid and isobutyl alcohol.
Reduction: The nitrate group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Glycolic acid and isobutyl alcohol.
Reduction: Glycolic acid, amine derivative.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions due to its unique functional groups.
Biology:
Biodegradable Polymers: Used in the production of biodegradable polymers for medical applications such as sutures and drug delivery systems.
Medicine:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry:
Energetic Materials: Used in the formulation of energetic materials such as propellants and explosives due to the presence of the nitrate group.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of glycolic acid, nitrate, isobutyl ester involves its reactivity with various biological and chemical targets. The nitrate group can release nitric oxide, which has various biological effects such as vasodilation. The ester group can undergo hydrolysis, releasing glycolic acid and isobutyl alcohol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Glycolic acid, ethyl ester: Similar ester but with an ethyl group instead of isobutyl.
Glycolic acid, nitrate, methyl ester: Similar nitrate ester but with a methyl group instead of isobutyl.
Lactic acid, nitrate, isobutyl ester: Similar structure but with a lactic acid backbone instead of glycolic acid.
Uniqueness: Glycolic acid, nitrate, isobutyl ester is unique due to the combination of the glycolic acid backbone, the nitrate group, and the isobutyl ester. This combination imparts unique chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
5426-54-0 |
|---|---|
Formule moléculaire |
C6H11NO5 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-methylpropyl 2-nitrooxyacetate |
InChI |
InChI=1S/C6H11NO5/c1-5(2)3-11-6(8)4-12-7(9)10/h5H,3-4H2,1-2H3 |
Clé InChI |
CKQILHWPHPTJBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




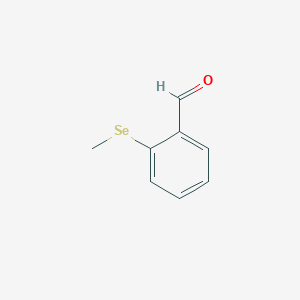
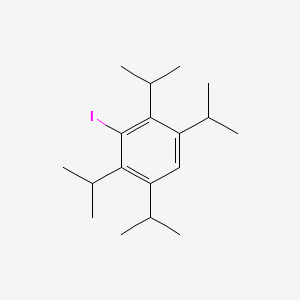
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
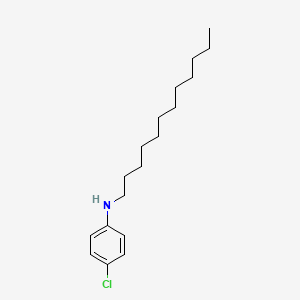
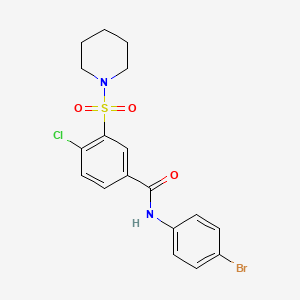
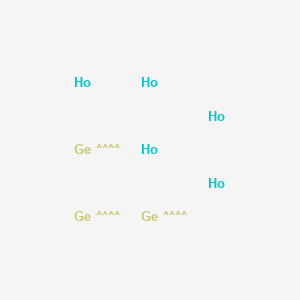
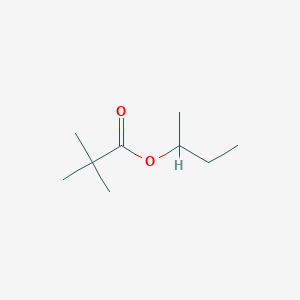
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
